Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a hydroxymethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate with a suitable hydroxylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can allow for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in the presence of an appropriate nucleophile are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity and leading to various biological effects. The molecular targets and pathways involved can vary widely, depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate
- Tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate
- Tert-butyl 4-(methoxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate is unique due to the presence of the hydroxymethyl group, which imparts specific reactivity and allows for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-6-9(7-14)12(4,5)8-13/h9,14H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRJTCSPEYESEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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